

Application of Minoxidil-d10 in drug metabolism and pharmacokinetics (DMPK) studies.

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Minoxidil, a potent vasodilator, is widely recognized for its therapeutic applications in hypertension and androgenetic alopecia. A thorough understanding of its drug metabolism and pharmacokinetic (DMPK) profile is crucial for optimizing its efficacy and safety. Stable isotopelabeled internal standards are indispensable tools in modern bioanalysis, offering unparalleled accuracy and precision in quantitation. **Minoxidil-d10**, a deuterated analog of minoxidil, serves as an ideal internal standard for DMPK studies, enabling reliable quantification of the parent drug and its metabolites in various biological matrices. This document provides detailed application notes and protocols for the utilization of **Minoxidil-d10** in DMPK research.

The use of a stable isotope-labeled internal standard like **Minoxidil-d10** is critical in quantitative bioanalysis to compensate for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2][3] By tracking the response of the internal standard relative to the analyte, researchers can normalize fluctuations, thereby significantly improving the accuracy and precision of the obtained results.

Core Applications of Minoxidil-d10 in DMPK



Minoxidil-d10 is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the following DMPK applications:

- Pharmacokinetic (PK) Studies: Accurate determination of minoxidil concentration-time profiles in plasma, serum, or other biological fluids to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.
- Bioequivalence (BE) Studies: Comparing the pharmacokinetic profiles of different formulations of minoxidil to ensure therapeutic equivalence.[1][2]
- Metabolite Quantification: Aiding in the accurate quantification of minoxidil metabolites, such as minoxidil-O-glucuronide and minoxidil-N-O-sulfate, to understand the metabolic pathways and the role of active metabolites.
- In Vitro Metabolism Studies: Investigating the metabolic stability and metabolite identification of minoxidil in liver microsomes, hepatocytes, and other in vitro systems.

Physicochemical Properties

Property	Value
Chemical Name	6-(1-piperidinyl-d10)-2,4-pyrimidinediamine 3- oxide
Molecular Formula	C ₉ H ₅ D ₁₀ N ₅ O
Molecular Weight	219.3 g/mol
Deuterium Incorporation	≥98%

Experimental Protocols

I. Quantitative Analysis of Minoxidil in Human Plasma by UHPLC-MS/MS

This protocol describes a validated method for the quantification of minoxidil in human plasma using **Minoxidil-d10** as an internal standard.[1][2][3]

1. Materials and Reagents:



- · Minoxidil reference standard
- Minoxidil-d10 (internal standard)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ethyl acetate (HPLC grade)
- Water (deionized, 18 MΩ·cm)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- 2. Instrumentation:
- UHPLC system coupled with a triple quadrupole mass spectrometer
- Analytical column: Thermo Hypersil Gold C18 (4.6 x 50 mm, 5 μm) or equivalent[1][2][3]
- 3. Preparation of Standard and Quality Control (QC) Samples:
- Stock Solutions (1 mg/mL): Prepare individual stock solutions of minoxidil and Minoxidil-d10 in methanol.
- Working Standard Solutions: Serially dilute the minoxidil stock solution with 50:50 (v/v)
 acetonitrile:water to prepare working standards for the calibration curve.
- Internal Standard Working Solution (100 ng/mL): Dilute the **Minoxidil-d10** stock solution with 50:50 (v/v) acetonitrile:water.
- Calibration Curve (CC) and QC Samples: Spike blank human plasma with the appropriate
 working standard solutions to achieve the desired concentrations for the calibration curve
 and QC samples.
- 4. Sample Preparation (Liquid-Liquid Extraction):



- Pipette 200 μL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 25 μ L of the 100 ng/mL **Minoxidil-d10** internal standard working solution to each tube (except for the blank matrix).
- Vortex briefly to mix.
- Add 1 mL of ethyl acetate.[1][2][3]
- Vortex for 5 minutes to ensure thorough extraction.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Carefully transfer the upper organic layer (approximately 900 μL) to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- Vortex for 1 minute and transfer to an autosampler vial for analysis.
- 5. UHPLC-MS/MS Conditions:



Parameter	Condition	
Mobile Phase	Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)[1][2][3]	
Flow Rate	0.400 mL/min[1][2][3]	
Injection Volume	10 μL	
Column Temperature	40°C	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Scan Type	Multiple Reaction Monitoring (MRM)	
Source Temperature	500°C	
IonSpray Voltage	5500 V	

6. Mass Spectrometric Parameters (MRM Transitions):

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Minoxidil	210.152	163.965
Minoxidil-d10 (IS)	220.267	169.089

These values may require optimization based on the specific mass spectrometer used.

7. Data Analysis:

- Integrate the peak areas for both minoxidil and Minoxidil-d10.
- Calculate the peak area ratio (minoxidil/Minoxidil-d10).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted $(1/x^2)$ linear regression.
- Determine the concentration of minoxidil in the QC and unknown samples from the calibration curve.



Data Presentation

Table 1: Method Validation Parameters for Minoxidil

Ouantification in Human Plasma

Parameter	Result	
Linearity Range	1.280 - 151.075 ng/mL[1][2][3]	
Correlation Coefficient (r²)	> 0.99	
Intra-day Precision (%CV)	2.55 - 9.42%[1][2][3]	
Inter-day Precision (%CV)	5.42 - 9.27%[1][2][3]	
Intra-day Accuracy (%)	102 - 105%[1][2][3]	
Inter-day Accuracy (%)	89.2 - 98.9%[1][2][3]	
Lower Limit of Quantification (LLOQ)	1.280 ng/mL[1][2][3]	

Table 2: Pharmacokinetic Parameters of Oral Minoxidil in Healthy Volunteers



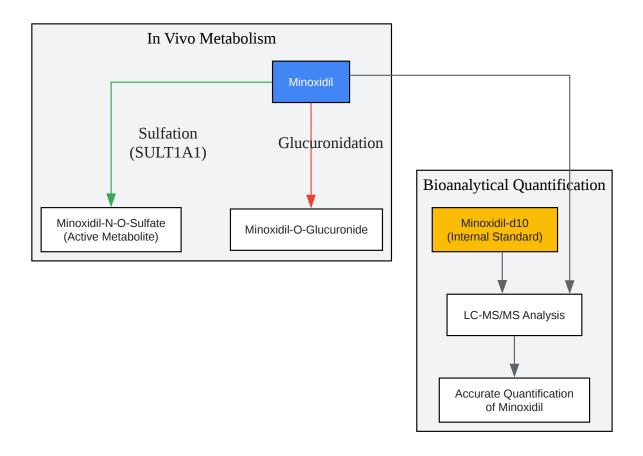
Parameter	Dose	Value (Mean ± SD)
Cmax (ng/mL)	2.5 mg	13.5 ± 4.2
5.0 mg	28.1 ± 9.8	
10.0 mg	58.6 ± 20.1	
Tmax (h)	2.5 mg	0.8 ± 0.3
5.0 mg	0.9 ± 0.4	
10.0 mg	0.8 ± 0.3	_
AUC₀-∞ (ng·h/mL)	2.5 mg	45.9 ± 15.6
5.0 mg	98.7 ± 35.2	
10.0 mg	205.1 ± 73.4	
t½ (h)	2.5 mg	3.5 ± 0.9
5.0 mg	3.3 ± 0.8	
10.0 mg	3.2 ± 0.7	_

Data adapted from a study in healthy volunteers.[4] Note that this study used HPLC and radioimmunoassay; however, the values are representative. A study with a Cmax of approximately 53.097 ± 13.537 ng/mL and a Tmax of 1.25 hours has also been reported.[3]

Visualizations

Minoxidil Metabolism and the Role of Minoxidil-d10



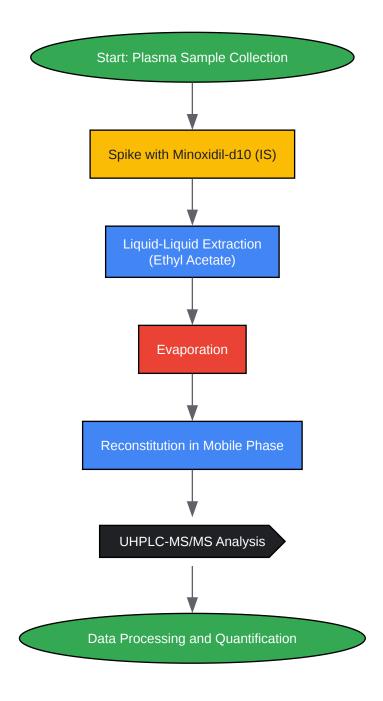


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Caption: Metabolic pathway of Minoxidil and the role of Minoxidil-d10.

Experimental Workflow for Minoxidil Quantification



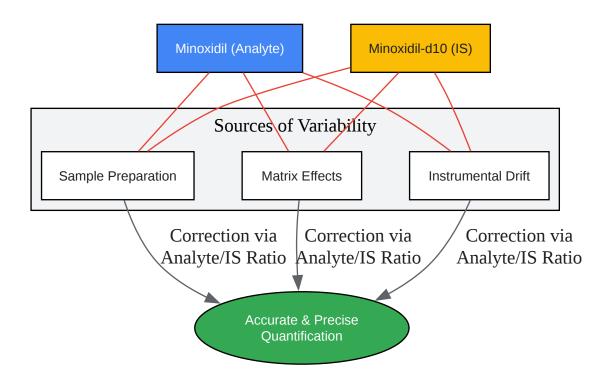


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Caption: Bioanalytical workflow for plasma minoxidil quantification.

Rationale for Using a Stable Isotope-Labeled Internal Standard





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